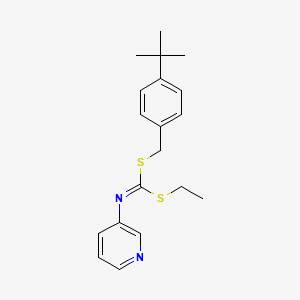
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(1-phenylethenyl)-7H-purin-6-amine typically involves multi-step organic reactions
Azidation: The halogenated purine derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to introduce the azido group.
Substitution: The azido-purine intermediate is then reacted with a phenylethenyl halide in the presence of a base such as potassium carbonate (K₂CO₃) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Electrophiles, Lewis acids
Cycloaddition: Alkynes, copper(I) catalysts
Major Products
Reduction: 2-amino-N-(1-phenylethenyl)-7H-purin-6-amine
Cycloaddition: Triazole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-azido-N-(1-phenylethenyl)-7H-purin-6-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its azido and phenylethenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-azido-7H-purin-6-amine: Lacks the phenylethenyl group, making it less hydrophobic and potentially less bioactive.
N-(1-phenylethenyl)-7H-purin-6-amine: Lacks the azido group, which may reduce its reactivity in cycloaddition reactions.
Uniqueness
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine is unique due to the presence of both the azido and phenylethenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H10N8 |
|---|---|
分子量 |
278.27 g/mol |
IUPAC名 |
2-azido-N-(1-phenylethenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H10N8/c1-8(9-5-3-2-4-6-9)17-12-10-11(16-7-15-10)18-13(19-12)20-21-14/h2-7H,1H2,(H2,15,16,17,18,19) |
InChIキー |
CYACHKUVMPBNOQ-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)NC2=NC(=NC3=C2NC=N3)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
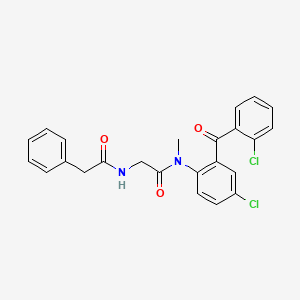
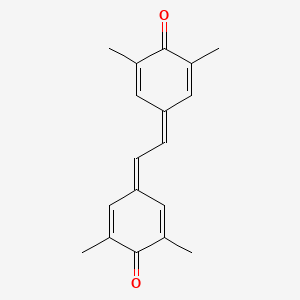

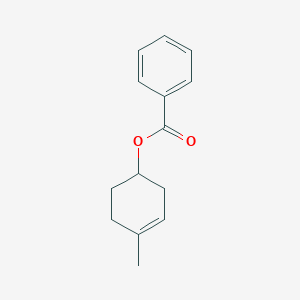

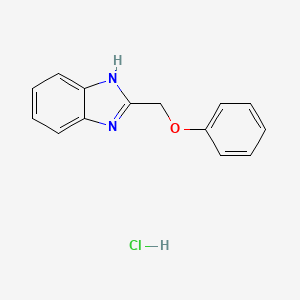
![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)

![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)

